molecular formula C21H19N3O5 B11072728 3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

Cat. No.: B11072728
M. Wt: 393.4 g/mol
InChI Key: ROCMOCOQWWIWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the methoxy group is present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.

Scientific Research Applications

3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The compound’s structure allows it to bind effectively to these targets, resulting in its observed activities.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid is unique due to its specific functional groups and structural configuration. Similar compounds include:

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

InChI

InChI=1S/C21H19N3O5/c1-23-16-11-24(14-5-3-4-13(10-14)20(26)27)19(25)17(16)18(22-21(23)28)12-6-8-15(29-2)9-7-12/h3-10,18H,11H2,1-2H3,(H,22,28)(H,26,27)

InChI Key

ROCMOCOQWWIWNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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